![molecular formula C22H22N2O4 B2357290 3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 887224-71-7](/img/structure/B2357290.png)
3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, other names (if any), and its role or use in the industry or research. It may also include its appearance and state at room temperature.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s atomic arrangement and chemical bonds.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
Benzofuro[3,2-d]pyrimidine derivatives have been synthesized via aza-Wittig reactions, offering a pathway to create compounds with potential biological activities. These derivatives were obtained in satisfactory yields, highlighting the versatility of this synthetic approach for generating structurally diverse molecules (Wang et al., 2019).
Compounds derived from pyrimidine-2,4-diones, similar to the core structure of the compound , have shown a range of biological activities. For example, certain derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting potential pharmacological applications (Abu‐Hashem et al., 2020).
Chemical Properties and Applications
The study of pyrimidine annelated heterocycles from specific precursors, including uracil derivatives, provides insights into the regioselective synthesis of compounds that may offer novel properties for various applications. This research highlights the chemical versatility and potential utility of pyrimidine-based compounds in developing new materials or pharmaceutical agents (Majumdar et al., 2001).
The structural elucidation and synthesis of complex pyrimidine derivatives underscore the ongoing interest in these compounds for their potential applications in medicinal chemistry and material science. By understanding the synthesis and properties of these compounds, researchers can tailor their functionalities for specific uses (Moser et al., 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound and the measures to be taken in case of exposure.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
I hope this helps! If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
3-butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)28-20)24(22(23)26)14-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYHKKMUDDOAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)
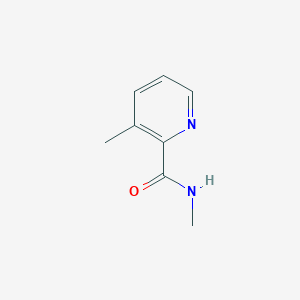
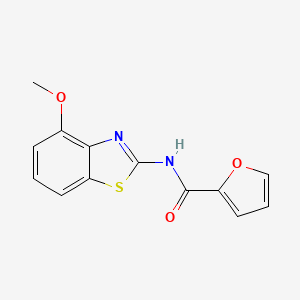
![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)
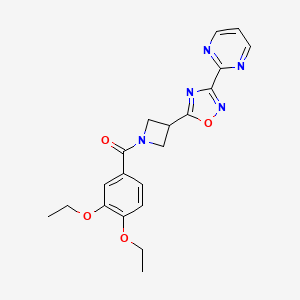
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
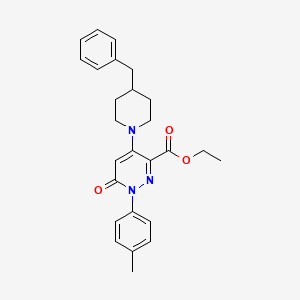
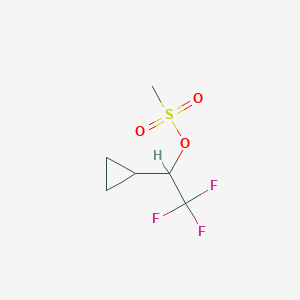
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
